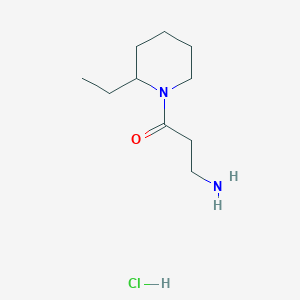

![molecular formula C9H7BrN2O2 B1520788 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060795-03-0](/img/structure/B1520788.png)

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Descripción general

Descripción

“2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a chemical compound with the empirical formula C8H5BrN2O2 . It is also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” can be represented by the SMILES string OC(=O)c1c[nH]c2ncc(Br)cc12 . The InChI key for this compound is AFVRLQXVTZZPGE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a solid at 20°C . It has a molecular weight of 197.04 . Its melting point ranges from 178.0 to 182.0°C .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

The compound’s derivatives have shown potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and targeting them can be an effective cancer therapy strategy. For instance, certain derivatives have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in breast cancer cell proliferation and metastasis .

Molecular Structure Analysis

The compound forms an aza-indole skeleton that is essentially planar, which is significant in crystallography for understanding molecular interactions . This structural information is vital for designing molecules with specific properties and can aid in the development of new drugs.

Signal Transduction Research

The compound’s derivatives can affect signal transduction pathways, such as the RAS–MEK–ERK pathway, which are crucial in cell growth and development . Studying these effects can provide insights into cellular mechanisms and disease pathology.

Safety and Hazards

The safety information for “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Direcciones Futuras

The future directions for “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” and related compounds could involve further optimization and evaluation of their biological activities. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has been identified as a potential lead compound due to its potent FGFR inhibitory activity and low molecular weight .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various cellular targets, including kinases .

Mode of Action

It’s known that the compound forms an essentially planar aza-indole skeleton . In the crystal structure, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

Biochemical Pathways

Related compounds have shown activity on kinase inhibition , suggesting potential effects on signaling pathways.

Result of Action

Related compounds have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Propiedades

IUPAC Name |

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHPUFLHVMUSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

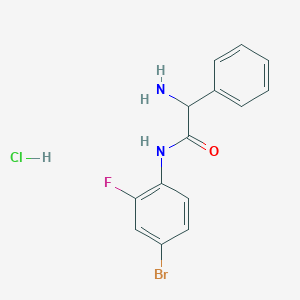

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)

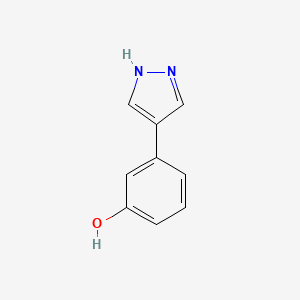

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

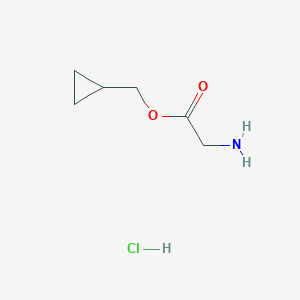

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)